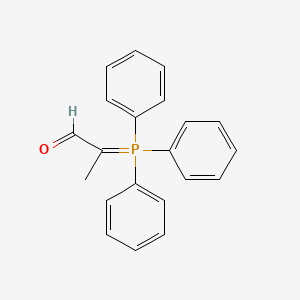

2-(Triphenylphosphoranyliden)propionaldehyd

Übersicht

Beschreibung

2-(Triphenylphosphoranylidene)propionaldehyde, also known as 1-Formylethylidenetriphenylphosphorane, is a chemical compound with the linear formula (C6H5)3P=C(CH3)CHO . It has a molecular weight of 318.35 .

Synthesis Analysis

This compound is used as a reactant in various chemical reactions. For instance, it is used in the asymmetric synthesis of hispidanin A via oxidative alkoxylation and stereoselective Diels-Alder reaction . It also acts as a reagent in the stereoselective synthesis of 10-epi-tirandamycin E .Molecular Structure Analysis

The molecular structure of 2-(Triphenylphosphoranylidene)propionaldehyde can be represented by the SMILES stringCC(C=O)=P(c1ccccc1)(c2ccccc2)c3ccccc3 . The InChI representation is InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 . Chemical Reactions Analysis

2-(Triphenylphosphoranylidene)propionaldehyde is suitable for C-C bond formation reactions . It has been used in the preparation of acitretin analogs with antitumor activity, stereoselective synthesis of essential building blocks of phorboxazole A via hetero Diels-Alder and stereoselective hetero-Michael addition/equilibration .Physical And Chemical Properties Analysis

This compound is a powder form with a melting point of 219-221 °C (lit.) . It has a molecular weight of 318.3 g/mol . The compound has a XLogP3-AA value of 3.6, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Diese Verbindung wird zur Herstellung von Acitretin-Analoga verwendet, die Antitumoraktivität aufweisen. Diese Analoga sind in der Krebsforschung aufgrund ihrer potenziellen therapeutischen Anwendungen von Bedeutung .

Synthese von Phorboxazol-A-Bausteinen

Es dient als Reaktant in der stereoselektiven Synthese essentieller Bausteine von Phorboxazol A, einem komplexen Naturstoff mit vielversprechender Bioaktivität, über Hetero-Diels-Alder- und stereoselektive Hetero-Michael-Addition/Äquilibrierung .

Sarcoglaucol-16-on-Fragment-Synthese

Forscher verwenden diese Verbindung zur Herstellung des C1-C14-Fragments von Sarcoglaucol-16-on durch Z-selektive Ando-Typ-Horner-Wadsworth-Emmons-Olefinierung, die bei der Synthese komplexer Naturstoffe wichtig ist .

Apoptose-induzierende Agenzien

Es ist an der Synthese von ringvergrößerten und Epothilon-hybridisierten Makrosphelid-Analoga beteiligt, die als Apoptose-induzierende Agenzien wirken und eine Rolle in der Forschung zur programmierten Zelltod spielen .

Inhibitoren von IMPDH

Die Verbindung wird auch zur Herstellung von phosphonsäurehaltigen Analoga von Mycophenolsäure verwendet, die als Inhibitoren von Inosinmonophosphatdehydrogenase (IMPDH) dienen, einem Enzymtarget für Immunsuppressiva und antivirale Medikamente .

Asymmetrische Synthese von Hispidanin A

Es dient als Reagenz bei der asymmetrischen Synthese von Hispidanin A über oxidative Alkoxylierung und stereoselektive Diels-Alder-Reaktion, was zur asymmetrischen Synthese beiträgt, die für die Herstellung enantiomerenreiner Substanzen entscheidend ist .

Wirkmechanismus

Target of Action

2-(Triphenylphosphoranylidene)propionaldehyde, also known as 2-(Triphenylphosphoranylidene)propanal, is a versatile reagent used in organic synthesis . The primary targets of this compound are the reactants involved in the synthesis reactions. It is often used in the preparation of various organic compounds, including acitretin analogs with antitumor activity, essential building blocks of phorboxazole A, and C1-C14 fragment of sarcoglaucol-16-one .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is often involved in reactions such as the Wittig reaction, hetero Diels-Alder reaction, and stereoselective hetero-Michael addition/equilibration . These reactions result in the formation of new chemical bonds and the synthesis of new organic compounds.

Biochemical Pathways

The biochemical pathways affected by 2-(Triphenylphosphoranylidene)propionaldehyde are those involved in the synthesis of the aforementioned organic compounds . The downstream effects of these pathways include the production of acitretin analogs, phorboxazole A building blocks, and sarcoglaucol-16-one fragments, among others .

Result of Action

The result of the action of 2-(Triphenylphosphoranylidene)propionaldehyde is the successful synthesis of various organic compounds . These compounds can have a range of effects at the molecular and cellular level, depending on their specific structures and properties. For example, acitretin analogs synthesized using this compound have been found to exhibit antitumor activity .

Action Environment

The action of 2-(Triphenylphosphoranylidene)propionaldehyde can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, it is recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . The efficacy of the compound in synthesis reactions can also be affected by the concentrations of the reactants and the specific conditions of the reaction .

Vorteile Und Einschränkungen Für Laborexperimente

2-(Triphenylphosphoranylidene)propionaldehyde has several advantages for lab experiments. It is a relatively stable compound, with a melting point of 81°C, and is soluble in polar organic solvents. It also has a low toxicity, making it safe to use in lab experiments. Additionally, it is relatively inexpensive and easy to synthesize.

The main limitation of 2-(Triphenylphosphoranylidene)propionaldehyde for lab experiments is that it is an inhibitor of enzymes, and thus can only be used to study the effects of environmental toxins, drugs, hormones, and radiation on biochemical processes. It cannot be used to study the effects of other compounds on biochemical processes.

Zukünftige Richtungen

In the future, 2-(Triphenylphosphoranylidene)propionaldehyde could be used to study the effects of other compounds on biochemical processes. Additionally, 2-(Triphenylphosphoranylidene)propionaldehyde could be used to study the effects of environmental toxins on the nervous system. It could also be used to study the effects of drugs on the immune system, as well as the effects of radiation on the immune system. Additionally, 2-(Triphenylphosphoranylidene)propionaldehyde could be used to study the effects of hormones on the immune system, and to study the effects of radiation on the development of cancer. Finally, 2-(Triphenylphosphoranylidene)propionaldehyde could be used to study the effects of environmental toxins on the development of cancer.

Safety and Hazards

2-(Triphenylphosphoranylidene)propionaldehyde is harmful if swallowed and may cause respiratory irritation . It also causes skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and rinsing cautiously with water for several minutes in case of eye contact .

Eigenschaften

IUPAC Name |

2-(triphenyl-λ5-phosphanylidene)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUQEFAWBCDBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401520 | |

| Record name | 2-(Triphenylphosphoranylidene)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24720-64-7 | |

| Record name | 2-(Triphenylphosphoranylidene)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

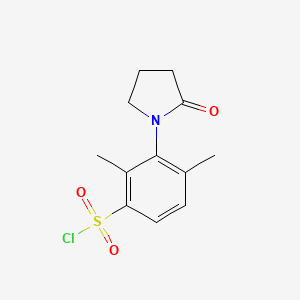

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)

![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)

![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)